Cas no 1803575-30-5 (3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine)
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H5BrClF3N2O/c8-6-3(1-13)5(9)4(2-14-6)15-7(10,11)12/h2H,1,13H2
- InChI Key: QPEQXJZZERMEPZ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=CN=1)OC(F)(F)F)Cl)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- XLogP3: 2.5
- Topological Polar Surface Area: 48.1
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003647-500mg |
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine |
1803575-30-5 | 97% | 500mg |
$1,038.80 | 2022-04-02 | |
| Alichem | A022003647-1g |
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine |
1803575-30-5 | 97% | 1g |
$1,848.00 | 2022-04-02 |
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine
Introduction to 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine (CAS No. 1803575-30-5)
3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine, identified by its CAS number 1803575-30-5, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications. The structural features of this molecule, including its bromo, chloro, and trifluoromethoxy substituents, as well as the presence of an aminomethyl group, make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The pyridine ring in 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets in multiple ways. The nitrogen atom can form hydrogen bonds, while the aromatic system can engage in π-stacking interactions, making it an ideal candidate for drug design. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions that are crucial for further functionalization.
The aminomethyl group at the 3-position introduces a nucleophilic handle that can be readily incorporated into more complex molecular architectures through various coupling reactions, including amide bond formation, Schiff base condensation, and alkylation. This functionality is particularly useful in the synthesis of peptidomimetics and other bioactive molecules where primary amines are required. Additionally, the trifluoromethoxy substituent at the 5-position contributes to the lipophilicity and metabolic stability of the compound, which are critical factors in drug development.
Recent advancements in synthetic methodologies have enabled more efficient access to 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine, making it more accessible for research purposes. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the bromo and chloro substituents with high selectivity and yield. These methods have significantly reduced the synthetic steps required to obtain the desired product, thereby lowering production costs and improving scalability.
In terms of biological activity, 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine has been investigated for its potential in several therapeutic areas. Studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. The combination of different substituents on the pyridine ring allows for fine-tuning of biological activity, making this scaffold highly adaptable for structure-activity relationship (SAR) studies.
The bromo and chloro substituents are particularly important from a medicinal chemistry perspective as they serve as versatile handles for further derivatization. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl or heteroaryl groups at these positions, expanding the chemical space available for drug discovery. Similarly, nucleophilic aromatic substitutions can be employed to replace these halogens with other functional groups such as thiols or amines.
The trifluoromethoxy group is another key feature that influences the pharmacokinetic properties of compounds derived from 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine. Trifluoromethoxy groups are known to enhance binding affinity by increasing lipophilicity and reducing metabolic susceptibility. This has been demonstrated in numerous drug candidates where trifluoromethoxy-substituted molecules have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Recent research has also highlighted the importance of computational methods in optimizing derivatives of 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine. Molecular modeling techniques such as docking studies and quantum mechanical calculations have been used to predict binding modes and optimize interactions with biological targets. These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of compounds virtual before conducting experimental synthesis.
The utility of 3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine extends beyond pharmaceutical applications. It has been utilized as a key intermediate in materials science for developing organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electronic properties imparted by the halogen substituents make this compound an attractive building block for designing materials with tailored optoelectronic characteristics.
In conclusion,3-(Aminomethyl)-2-bromo-4-chloro-5-(trifluoromethoxy)pyridine (CAS No. 1803575-30-5) is a multifunctional compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it a valuable scaffold for drug discovery, while its reactivity allows for diverse synthetic transformations. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in chemical synthesis and medicinal chemistry.
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